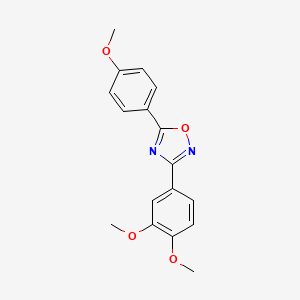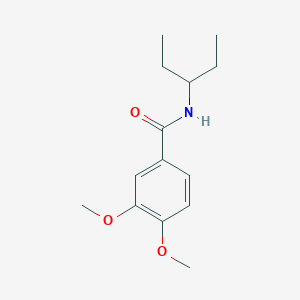
1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene, also known as BDS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDS is a bifunctional molecule with two sulfone groups attached to the benzene ring. The molecule has been synthesized using different methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene involves the formation of a covalent bond between the sulfone groups of 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene and the thiol groups of cysteine residues in proteins. This covalent bond formation leads to the inhibition of the activity of the targeted protein. 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has been shown to inhibit the activity of various enzymes, including proteases and kinases, by forming a covalent bond with the active site of the enzyme.
Biochemical and Physiological Effects:
1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene inhibits the activity of various enzymes, including proteases and kinases. In vivo studies have shown that 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has anticancer activity, as it induces apoptosis in cancer cells. 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has also been shown to have anti-inflammatory activity, as it inhibits the activity of various inflammatory enzymes.
実験室実験の利点と制限
1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
将来の方向性
There are several future directions for the study of 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene. One potential direction is the development of new synthetic methods for 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene that are more efficient and environmentally friendly. Another direction is the study of the structure-activity relationship of 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene, which could lead to the development of more potent and selective inhibitors. Additionally, the study of the pharmacokinetics and pharmacodynamics of 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene could lead to the development of 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene-based drugs for the treatment of various diseases.
合成法
1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene can be synthesized using different methods, including the reaction of 1,2-dibromoethane with sodium sulfinate, the reaction of 1,2-dibromoethane with sodium sulfinide, and the reaction of 1,2-dibromoethane with sodium sulfide. The most commonly used method is the reaction of 1,2-dibromoethane with sodium sulfinate. The reaction involves the addition of sodium sulfinate to 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction mixture is then heated to reflux, and 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene is obtained as a white solid after purification.
科学的研究の応用
1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has been extensively studied for its potential applications in various fields, including chemistry, biology, and materials science. In chemistry, 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has been used as a reagent for the synthesis of various compounds. In biology, 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has been shown to inhibit the activity of various enzymes, including proteases and kinases. 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In materials science, 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has been used as a building block for the synthesis of various materials, including metal-organic frameworks.
特性
IUPAC Name |
[(E)-2-(benzenesulfonyl)but-2-enyl]sulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S2/c1-2-14(22(19,20)16-11-7-4-8-12-16)13-21(17,18)15-9-5-3-6-10-15/h2-12H,13H2,1H3/b14-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKQKQQDUSCLEK-JLZUIIAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CS(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\CS(=O)(=O)C1=CC=CC=C1)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5832533.png)

![5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5832547.png)

![5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5832564.png)
![2-[3-(2,2-dicyanovinyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5832581.png)
![3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5832582.png)
![methyl 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5832587.png)

![4-(diisopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5832601.png)
![(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B5832604.png)

![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5832621.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5832629.png)